molecular formula C17H15ClN2O2S2 B3491713 N-(3-carbamoyl-5-propylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide CAS No. 717873-10-4

N-(3-carbamoyl-5-propylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B3491713
CAS No.: 717873-10-4
M. Wt: 378.9 g/mol
InChI Key: CVJPJBHWLRBYRB-UHFFFAOYSA-N
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Description

“N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-3-chloro-1-benzothiophene-2-carboxamide” is a complex organic compound. It contains functional groups such as aminocarbonyl (also known as amide), thiophene, and carboxamide. These functional groups suggest that this compound may have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. Techniques like X-ray diffraction or NMR spectroscopy could be used to analyze its structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the aminocarbonyl group might participate in nucleophilic addition or substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors like its molecular structure, polarity, and functional groups. For example, the presence of an aminocarbonyl group might make the compound polar and capable of forming hydrogen bonds .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is a drug, its mechanism of action would depend on how it interacts with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. Proper safety data sheets should be consulted before handling this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

N-(3-carbamoyl-5-propylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c1-2-5-9-8-11(15(19)21)17(23-9)20-16(22)14-13(18)10-6-3-4-7-12(10)24-14/h3-4,6-8H,2,5H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJPJBHWLRBYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801134624
Record name N-[3-(Aminocarbonyl)-5-propyl-2-thienyl]-3-chlorobenzo[b]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717873-10-4
Record name N-[3-(Aminocarbonyl)-5-propyl-2-thienyl]-3-chlorobenzo[b]thiophene-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=717873-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Aminocarbonyl)-5-propyl-2-thienyl]-3-chlorobenzo[b]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-carbamoyl-5-propylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-carbamoyl-5-propylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Reactant of Route 3
N-(3-carbamoyl-5-propylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Reactant of Route 4
N-(3-carbamoyl-5-propylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Reactant of Route 5
N-(3-carbamoyl-5-propylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide
Reactant of Route 6
N-(3-carbamoyl-5-propylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

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